N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Description
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure that includes a thia-azabicyclo nonane core, which is known for its stability and reactivity. The presence of a chloro-substituted phenyl ring and a cyclobutylmethoxy group further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S/c20-14-4-7-18(25-12-13-2-1-3-13)17(10-14)21-19(23)22-9-8-15-5-6-16(11-22)26(15)24/h4,7,10,13,15-16H,1-3,5-6,8-9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJARUAWOPGDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Cl)NC(=O)N3CCC4CCC(C3)S4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps:
Formation of the Thia-Azabicyclo Nonane Core: This step often starts with the cyclization of a suitable precursor, such as a thia-azabicyclo nonane derivative, under acidic or basic conditions. Common reagents include sulfur-containing compounds and amines.
Introduction of the Chloro-Substituted Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chloro group is introduced to the phenyl ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclobutylmethoxy Group: This step involves the alkylation of the phenyl ring with a cyclobutylmethoxy group, typically using alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-azabicyclo nonane core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic core, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the chloro-substituted phenyl ring and the cyclobutylmethoxy group can enhance binding affinity and selectivity, while the thia-azabicyclo nonane core provides stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.
N-[5-chloro-2-(cyclohexylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: Contains a cyclohexylmethoxy group, which may affect its chemical properties and biological activity.
Uniqueness
The presence of the cyclobutylmethoxy group in N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
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